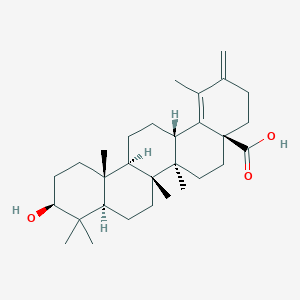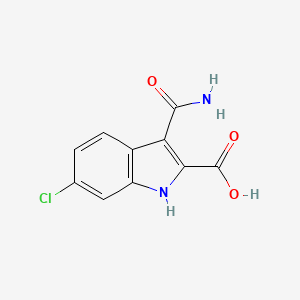
3-chlorophenyl 10H-phenothiazine-10-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chlorophenyl 10H-phenothiazine-10-carboxylate: is a chemical compound that belongs to the phenothiazine family Phenothiazines are known for their diverse applications in various fields, including medicine, agriculture, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chlorophenyl 10H-phenothiazine-10-carboxylate typically involves the following steps:
Formation of Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur in the presence of an oxidizing agent.
Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution using chlorobenzene and a suitable catalyst.
Carboxylation: The carboxylate group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl group or the phenothiazine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Chemistry:
Photocatalysis: The compound can be used as a photocatalyst in various organic transformations, including oxidative coupling reactions.
Material Science: It is utilized in the development of novel materials for optoelectronic applications due to its unique photophysical properties.
Biology and Medicine:
Drug Development: Phenothiazine derivatives are explored for their potential therapeutic applications, including antipsychotic and antimicrobial activities.
Industry:
Mechanism of Action
The mechanism of action of 3-chlorophenyl 10H-phenothiazine-10-carboxylate involves its interaction with various molecular targets. The phenothiazine core can interact with biological receptors, such as dopamine and serotonin receptors, leading to its potential therapeutic effects . The chlorophenyl and carboxylate groups may enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Phenothiazine: The parent compound with a simpler structure.
10-methylphenothiazine: A derivative with a methyl group at the nitrogen atom.
2-chlorophenothiazine: A derivative with a chlorine atom at the second position.
Uniqueness: 3-chlorophenyl 10H-phenothiazine-10-carboxylate is unique due to the presence of both a chlorophenyl group and a carboxylate group, which impart distinct chemical and physical properties
Properties
Molecular Formula |
C19H12ClNO2S |
|---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
(3-chlorophenyl) phenothiazine-10-carboxylate |
InChI |
InChI=1S/C19H12ClNO2S/c20-13-6-5-7-14(12-13)23-19(22)21-15-8-1-3-10-17(15)24-18-11-4-2-9-16(18)21/h1-12H |
InChI Key |
IXZXEECBRFSNPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)OC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-benzyl-6-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B10842906.png)

![3-Biphenyl-4-ylethynyl-5-methyl-[1,2,4]triazine](/img/structure/B10842914.png)



![3-Butyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-6-ol](/img/structure/B10842934.png)

![3-Butyl-[1,4]oxazepan-(5Z)-ylideneamine](/img/structure/B10842952.png)



